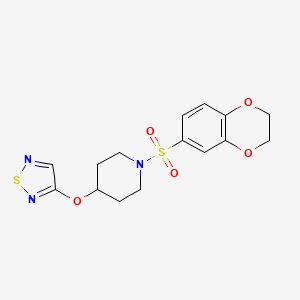

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a useful research compound. Its molecular formula is C15H17N3O5S2 and its molecular weight is 383.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H22N2O7S2 with a molecular weight of 454.5 g/mol. Its structure includes a benzodioxine moiety and a thiadiazole ring, which are significant for its biological activity.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism:

- α-Amylase and α-Glucosidase Inhibition : The compound has shown promising results in inhibiting α-amylase and α-glucosidase activities, which are critical in managing diabetes. The IC50 values for these activities range significantly across various analogs. For instance, analogs based on the thiadiazole-fused benzodioxine structure exhibited IC50 values from 0.70 μM to 30.80 μM for α-amylase and from 0.80 μM to 29.70 μM for α-glucosidase, indicating strong inhibitory potential compared to standard drugs like acarbose .

| Compound | IC50 (α-Amylase) | IC50 (α-Glucosidase) |

|---|---|---|

| Analog 1 | 0.70 μM | 0.80 μM |

| Analog 2 | 10.00 μM | 15.00 μM |

| Analog 3 | 30.80 μM | 29.70 μM |

The biological activity of this compound is attributed to several factors:

- Structural Features : The presence of hydroxyl groups in specific positions enhances enzyme interaction through hydrogen bonding, thereby increasing inhibitory potency .

- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications in the substitution patterns on the phenyl ring significantly affect the compound's inhibitory activity against target enzymes .

Case Studies

Several studies have investigated the compound's biological activity:

- Study by Taha et al. (2017) : This research synthesized various thiadiazole derivatives incorporating the benzodioxine moiety and assessed their enzyme inhibition capabilities. Results demonstrated that specific structural modifications led to enhanced inhibitory effects against α-amylase and α-glucosidase.

- Khan et al. (2022) : This study focused on molecular docking simulations that supported experimental findings by predicting binding affinities of the synthesized compounds to enzyme active sites.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) and thiadiazole moiety exhibit distinct nucleophilic substitution behavior:

Sulfonamide Reactivity

-

The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions (e.g., K₂CO₃ in DMF), forming derivatives such as N-alkylsulfonamides .

-

Example:

R X 1 2 3 Dihydro 1 4 benzodioxine 6 sulfonyl piperidineBaseR N SO Ar Piperidine+HX

Thiadiazole Ring Reactivity

-

The 1,2,5-thiadiazol-3-yloxy group participates in SNAr (nucleophilic aromatic substitution) at the 4-position under acidic or thermal conditions .

-

Example with amines:

Thiadiazole O Piperidine+R NH2ΔR NH Thiadiazole+HO Piperidine

Coupling and Cross-Coupling Reactions

The thiadiazole and sulfonyl groups enable participation in metal-catalyzed reactions:

Table 2: Catalytic Reactions

| Reaction Type | Catalyst | Substrate | Product | Efficiency | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | 60–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | C–N coupled products | 55–78% |

Acid-Base and Redox Behavior

-

Sulfonamide Deprotonation : The sulfonamide NH exhibits weak acidity (pKa ~9–11), enabling deprotonation with NaOH or KOH to form water-soluble salts .

-

Thiadiazole Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the thiadiazole ring to form dithiolane intermediates.

Biological Interactions and Reactivity

While not a direct focus, the compound’s reactivity informs its biological activity:

-

Enzyme Inhibition : The sulfonamide group interacts with catalytic residues in enzymes like carbonic anhydrase via Zn²⁺ coordination .

-

Metabolic Oxidation : CYP450 enzymes oxidize the benzodioxine ring to form epoxides or diols .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The sulfonamide bond resists hydrolysis under physiological pH but cleaves under strong acidic/basic conditions (e.g., HCl/NaOH, 100°C) .

-

Photodegradation : UV exposure leads to thiadiazole ring opening, forming sulfinic acid derivatives .

Comparative Reactivity Table

Table 3: Functional Group Reactivity

| Group | Reaction | Rate (Relative) | Conditions |

|---|---|---|---|

| Sulfonamide | Alkylation | Moderate | K₂CO₃, DMF, 60°C |

| Thiadiazole | SNAr | High | H₂SO₄, 80°C |

| Benzodioxine | Oxidation | Low | mCPBA, CH₂Cl₂ |

Propiedades

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c19-25(20,12-1-2-13-14(9-12)22-8-7-21-13)18-5-3-11(4-6-18)23-15-10-16-24-17-15/h1-2,9-11H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJYMQCBOIWXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NSN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.